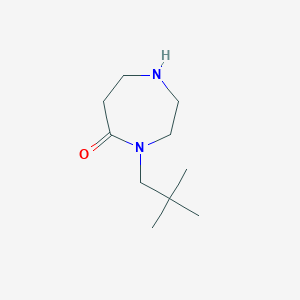

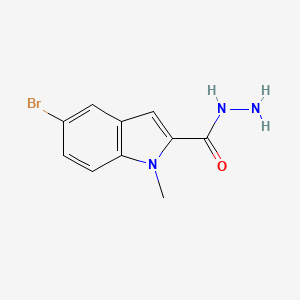

![molecular formula C11H11NO4 B1408402 4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid CAS No. 1440537-87-0](/img/structure/B1408402.png)

4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid

Overview

Description

“4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid” is a chemical compound . It belongs to the categories of aliphatic compounds and derivatives, amides, benzyl alcohols, and carboxylic acid and impurities .

Molecular Structure Analysis

The molecular weight of “4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid” is 221.21200561523438 . The InChI key is WZHNKWMVTJPCFI-WAYWQWQTSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid” include a molecular weight of 221.21200561523438 . It is soluble in common organic solvents including MeOH, EtOH, DMSO, acetone, and chloroform .Scientific Research Applications

Synthesis of Antinociceptive Compounds

This compound has been utilized in the synthesis and intramolecular cyclization of molecules with potential antinociceptive activity . These synthesized compounds could play a significant role in the development of new pain management medications, particularly those targeting chronic pain conditions.

mTOR Kinase Inhibitors

It serves as a reactant in the creation of Imidazo[4,5-b]pyrazin-2-ones , which are investigated for their use as mTOR kinase inhibitors . These inhibitors are crucial in cancer research, as they can potentially control the growth and proliferation of cancer cells.

HIV Protease Inhibitors

The compound is involved in the synthesis of HIV protease inhibitors that show activity against resistant viruses . This application is particularly important in the ongoing fight against HIV/AIDS, as resistance to existing drugs is a major challenge.

Advanced Battery Science

In the field of advanced battery science , this chemical serves as a precursor or an intermediate in developing new materials that could lead to batteries with higher capacity and stability . This research is vital for the advancement of energy storage technologies.

Controlled Environment and Cleanroom Solutions

The compound’s properties make it suitable for use in controlled environment and cleanroom solutions . It could be used in the synthesis of materials or coatings that are essential for maintaining sterile conditions in sensitive research and production areas.

Chromatography and Mass Spectrometry

In analytical chemistry , particularly chromatography and mass spectrometry, the compound could be used to develop new standards or reagents that help in the identification and quantification of complex biological samples .

Biopharma Production

The compound has potential applications in biopharma production . It could be involved in the synthesis of pharmaceuticals or as a building block in the creation of complex bioactive molecules.

Life Science Research

Lastly, in general life science research , this compound could be used in various synthetic pathways to create novel compounds that can be tested for a wide range of biological activities .

properties

IUPAC Name |

(Z)-4-[4-(hydroxymethyl)anilino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-7-8-1-3-9(4-2-8)12-10(14)5-6-11(15)16/h1-6,13H,7H2,(H,12,14)(H,15,16)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHNKWMVTJPCFI-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

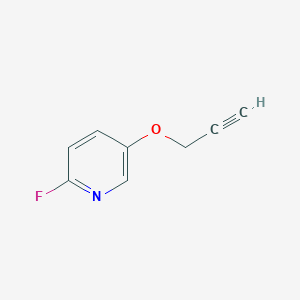

![[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine](/img/structure/B1408321.png)

![[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B1408334.png)

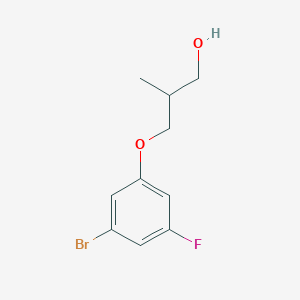

![[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1408335.png)

amine](/img/structure/B1408337.png)

![Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine](/img/structure/B1408338.png)

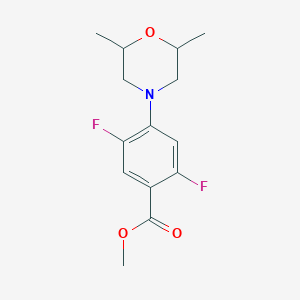

![Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate](/img/structure/B1408342.png)